molecular formula C11H12N6S2 B5815404 (E)-N-[3-(PROPYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]-1-(THIOPHEN-2-YL)METHANIMINE

(E)-N-[3-(PROPYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]-1-(THIOPHEN-2-YL)METHANIMINE

Cat. No.: B5815404
M. Wt: 292.4 g/mol
InChI Key: RDTGKJNXASRKDO-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[3-(PROPYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]-1-(THIOPHEN-2-YL)METHANIMINE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a thiophene ring and a triazole ring system. The presence of a propylsulfanyl group further adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[3-(PROPYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]-1-(THIOPHEN-2-YL)METHANIMINE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiophene-2-carbaldehyde under acidic conditions to form the triazole ring. The propylsulfanyl group is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[3-(PROPYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]-1-(THIOPHEN-2-YL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

(E)-N-[3-(PROPYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]-1-(THIOPHEN-2-YL)METHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[3-(PROPYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]-1-(THIOPHEN-2-YL)METHANIMINE involves its interaction with specific molecular targets. The triazole ring system can interact with enzymes or receptors, potentially inhibiting their activity. The propylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[3-(METHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]-1-(THIOPHEN-2-YL)METHANIMINE
  • (E)-N-[3-(ETHYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]-1-(THIOPHEN-2-YL)METHANIMINE

Uniqueness

(E)-N-[3-(PROPYLSULFANYL)-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL]-1-(THIOPHEN-2-YL)METHANIMINE is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and biological properties compared to its methylsulfanyl and ethylsulfanyl analogs. This uniqueness can be attributed to the differences in steric and electronic effects introduced by the varying alkyl groups.

Properties

IUPAC Name

(E)-N-(3-propylsulfanyl-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl)-1-thiophen-2-ylmethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6S2/c1-2-5-19-11-15-14-10-16(8-13-17(10)11)12-7-9-4-3-6-18-9/h3-4,6-8H,2,5H2,1H3/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTGKJNXASRKDO-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C2N1N=CN2N=CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NN=C2N1N=CN2/N=C/C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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